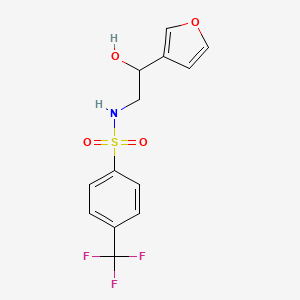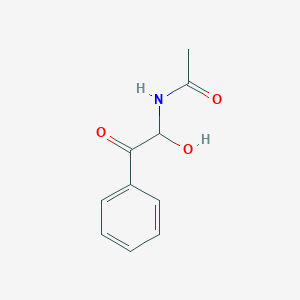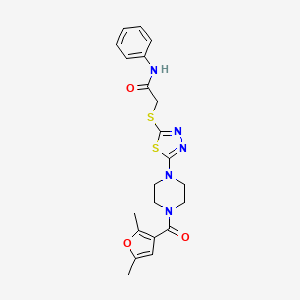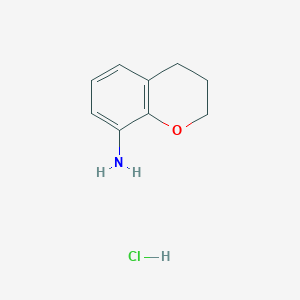![molecular formula C15H8F6N4 B2668012 bis[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole CAS No. 339108-54-2](/img/structure/B2668012.png)
bis[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole: is a chemical compound characterized by the presence of two trifluoromethyl groups attached to phenyl rings, which are further connected to a tetrazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole typically involves the reaction of 3-(trifluoromethyl)phenylhydrazine with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate diazonium salt, which subsequently undergoes cyclization to form the tetrazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes controlling the temperature, pH, and concentration of reactants. Additionally, the use of catalysts and solvents can be tailored to improve the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: Bis[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole oxides, while reduction can produce amines.
科学的研究の応用
Chemistry: In chemistry, bis[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole is used as a building block for the synthesis of more complex molecules
Biology and Medicine: The compound has potential applications in drug discovery and development. The trifluoromethyl groups can improve the pharmacokinetic properties of drug candidates, such as increasing their metabolic stability and bioavailability.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its incorporation into materials can impart desirable properties such as increased resistance to chemical and thermal degradation.
作用機序
The mechanism of action of bis[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole involves its interaction with molecular targets through its trifluoromethyl groups and tetrazole ring. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use in pharmaceuticals or materials science.
類似化合物との比較
Trifluoromethylbenzene: A simpler compound with a single trifluoromethyl group attached to a benzene ring.
Bis(trifluoromethyl)phenylhydrazine: Contains two trifluoromethyl groups and a hydrazine moiety.
Trifluoromethylphenyl tetrazole: Similar structure but with variations in the positioning of trifluoromethyl groups.
Uniqueness: Bis[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole is unique due to the combination of its trifluoromethyl groups and tetrazole ring, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it valuable for specific applications in research and industry.
特性
IUPAC Name |
1,5-bis[3-(trifluoromethyl)phenyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F6N4/c16-14(17,18)10-4-1-3-9(7-10)13-22-23-24-25(13)12-6-2-5-11(8-12)15(19,20)21/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNFEKWPDWJILQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NN=NN2C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F6N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2667930.png)
![2-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)thiazole-4-carboxamide](/img/structure/B2667931.png)




![3-chloro-2-[2-(propan-2-yl)-1H-imidazol-1-yl]pyridine](/img/structure/B2667940.png)




![5-[(4-fluorophenyl)methyl]-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2667949.png)


